Ergothioneine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

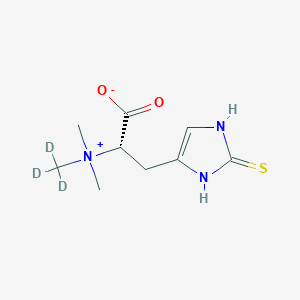

Molecular Formula |

C9H15N3O2S |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(2S)-2-[dimethyl(trideuteriomethyl)azaniumyl]-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoate |

InChI |

InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/t7-/m0/s1/i1D3 |

InChI Key |

SSISHJJTAXXQAX-LNEZGBMJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)[C@@H](CC1=CNC(=S)N1)C(=O)[O-] |

Canonical SMILES |

C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of Ergothioneine-d3

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of Ergothioneine-d3, a deuterated analog of the naturally occurring antioxidant, L-Ergothioneine. This document is intended for researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds in quantitative analytical studies.

Introduction

L-Ergothioneine (EGT) is a unique sulfur-containing amino acid derived from histidine, synthesized by fungi and certain bacteria.[1] Humans acquire it exclusively through diet, and it accumulates in tissues prone to high oxidative stress.[1][2] this compound is the deuterium-labeled form of L-Ergothioneine, primarily employed as an internal standard for accurate quantification in complex biological matrices using mass spectrometry.[2][3] Its use mitigates variability during sample preparation and analysis, ensuring precise and reliable measurements.[4][5]

Physical and Chemical Properties

The core physical and chemical characteristics of this compound are comparable to its non-labeled counterpart, with the primary difference being its molecular weight due to the incorporation of three deuterium atoms.

Table 1: Physical and Chemical Properties of Ergothioneine and this compound

| Property | L-Ergothioneine | This compound | Reference(s) |

| Appearance | White crystalline solid | White solid | [6][7] |

| Molecular Formula | C₉H₁₅N₃O₂S | C₉H₁₂D₃N₃O₂S | [8][9] |

| Molecular Weight | 229.30 g/mol | 232.32 g/mol | [8][9] |

| Melting Point | 275-277 °C (decomposes) | 270-271 °C (decomposes) | [6][10] |

| Solubility | Readily soluble in water (approx. 10 mg/mL in PBS, pH 7.2; 50 mg/mL in water). Sparingly soluble in ethanol, DMSO. | Soluble in water. | [11] |

| Stability | Stable under heat, light, and varying pH.[12][13] Anhydrous form is stable for ≥4 years at -20°C.[11] Aqueous solutions should be used within a day.[11] | Stable. | |

| Tautomerism | Exists predominantly in the thione form at physiological pH, contributing to its high stability and resistance to auto-oxidation.[1][12] | Assumed to be identical to L-Ergothioneine. |

Experimental Protocols

The primary application of this compound is as an internal standard in isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) for the quantification of endogenous L-Ergothioneine.

Quantification of L-Ergothioneine in Biological Samples (e.g., Whole Blood)

This protocol outlines a validated method for determining L-Ergothioneine concentrations in whole blood.

3.1.1 Sample Preparation

-

Lysis: Lyse whole blood samples via hypotonic shock by diluting with cold deionized water (e.g., a 1:1.25 ratio).[14]

-

Internal Standard Spiking: Add a known concentration of this compound (or Ergothioneine-d9) solution to each sample to serve as the internal standard (IS).[2]

-

Protein Precipitation & Filtration: Remove proteins by adding a solvent like acetonitrile, followed by centrifugation.[15] Further purify the sample by passing the supernatant through a centrifugal filter (e.g., 10 kDa molecular weight cut-off) at 4 °C.[14]

-

Dilution: Dilute the resulting filtrate with an appropriate mobile phase or buffer prior to injection.

3.1.2 Chromatographic Conditions Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining the polar Ergothioneine molecule.

-

Chromatography System: UPLC or HPLC system.

-

Column: HILIC column (e.g., Venusil HILIC, 250 × 4.6 mm, 5 µm).[16]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer, such as 20 mmol/L ammonium acetate (e.g., 85:15 v/v), adjusted to pH 6.0.[16]

-

Flow Rate: 1.0 mL/min.[16]

-

Column Temperature: 40 °C.[16]

3.1.3 Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

L-Ergothioneine: m/z 230.2 → 127.1

-

This compound (Hercynine-d3 precursor): m/z 273.21 → 95[14]

-

Note: Specific transitions should be optimized for the instrument in use. The transition for the d3-labeled ergothioneine itself would be approximately m/z 233 → 127.

-

-

Data Analysis: Quantify L-Ergothioneine by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it against a calibration curve prepared with known standards.[4]

Methodological and Biological Diagrams

The following diagrams illustrate key workflows and pathways relevant to the use and understanding of this compound.

References

- 1. Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of the Metabolite Ergothioneine as a Forensic Marker in Bloodstains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Simultaneous determination of ergothioneine, selenoneine, and their methylated metabolites in human blood using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. L-(+)-Ergothioneine CAS#: 497-30-3 [m.chemicalbook.com]

- 7. L-(+)-Ergothioneine | 497-30-3 [chemicalbook.com]

- 8. L-Ergothioneine | CAS 497-30-3 | Neuronal protective [stressmarq.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. China L-Ergothioneine EGT 497-30-3,Buy L-Ergothioneine EGT 497-30-3 Online -china-sinoway.com [china-sinoway.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Study on the Antioxidant Properties and Stability of Ergothioneine from Culinary-Medicinal Mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

Ergothioneine-d3 stability and long-term storage conditions

An In-depth Technical Guide on the Stability and Long-Term Storage of Ergothioneine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended long-term storage conditions for this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals who are working with this isotopically labeled compound. The guide includes a summary of available stability data, detailed experimental protocols for stability and stress testing, and a discussion of the known degradation pathways. Additionally, it features visualizations of key signaling pathways involving ergothioneine to provide a broader context for its biological significance.

Introduction to this compound

Ergothioneine is a naturally occurring amino acid and a potent antioxidant, synthesized by various fungi and bacteria.[1][2] Its deuterated form, this compound, is a stable, isotopically labeled compound frequently used as an internal standard in clinical mass spectrometry and in metabolic studies to trace and quantify the parent compound in biological matrices.[2] The stability of this compound is a critical factor for ensuring the accuracy and reliability of experimental results.

Stability and Long-Term Storage Conditions

While specific long-term stability data for this compound is not extensively published, information from product data sheets for Ergothioneine and its other deuterated forms, along with stability studies on the non-labeled compound, can provide valuable guidance.

Recommended Storage Conditions

Based on available data for similar compounds, the following storage conditions are recommended for this compound:

| Form | Storage Temperature | Duration | Packaging | Additional Notes |

| Crystalline Solid | -20°C | ≥ 4 years (for non-labeled) | Tightly sealed, light-resistant container | Keep in a dry and well-ventilated place. |

| 2-8°C | Short-term | Tightly sealed container | Recommended for routine use. | |

| Solution | -80°C | Up to 6 months (for Ergothioneine-d9) | Sealed, airtight vials | Avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month (for Ergothioneine-d9) | Sealed, airtight vials | Use promptly after thawing. | |

| 2-8°C | Not recommended for > 1 day (for aqueous solutions of non-labeled) | N/A | Prone to degradation in aqueous solutions. |

Factors Affecting Stability

Several factors can influence the stability of Ergothioneine:

-

Temperature: While generally stable at ambient temperatures, long-term high-temperature heating can lead to degradation.[1][3] Freeze-drying has been shown to be an effective method for preserving ergothioneine content in mushroom samples.

-

Light: Ergothioneine demonstrates excellent stability against light.[1][3] However, as a general precaution for all sensitive chemical compounds, storage in light-resistant containers is recommended.

-

pH: The compound exhibits good stability across a range of acidic and basic conditions.[1][3]

-

Oxidation: As a potent antioxidant, ergothioneine is susceptible to oxidation. Its primary degradation pathway involves oxidation.

-

Metal Ions: The presence of certain metal ions, particularly Cu2+, has been shown to decrease the concentration of ergothioneine.[1][3]

Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for identifying and quantifying impurities that may arise during storage or use. The primary degradation mechanism is oxidation. One of the major oxidation products of ergothioneine is hercynine .

Further enzymatic degradation can occur, leading to the formation of ergothioneine sulfinic acid , which can then be converted to Nα-trimethylhistidine and sulfur dioxide .

Experimental Protocols for Stability Testing

The following protocols are designed to assess the stability of this compound under various conditions. These are based on general guidelines for stability testing of isotopically labeled compounds and forced degradation studies.[4][5][6][7][8][9]

Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of this compound in its solid form and, if applicable, in a desired solvent at a known concentration.

-

Storage Conditions: Store the aliquots at the recommended long-term storage temperature (e.g., -20°C or -80°C) in tightly sealed, light-protected containers.

-

Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36, and 48 months).

-

Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), to quantify the amount of this compound remaining and to detect any degradation products.

-

Data Analysis: Plot the concentration of this compound against time to determine the degradation rate and establish a shelf-life.

Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Methodology:

Subject this compound to various stress conditions more severe than accelerated stability testing conditions.

-

Acid Hydrolysis:

-

Dissolve this compound in 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Neutralize the solution and analyze by HPLC-MS/MS.

-

-

Base Hydrolysis:

-

Dissolve this compound in 0.1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

Neutralize the solution and analyze by HPLC-MS/MS.

-

-

Oxidative Degradation:

-

Dissolve this compound in a 3% hydrogen peroxide solution.

-

Keep at room temperature for 24 hours.

-

Analyze by HPLC-MS/MS.

-

-

Thermal Degradation:

-

Heat the solid compound at 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C) for 48 hours.

-

Dissolve the sample in a suitable solvent and analyze by HPLC-MS/MS.

-

-

Photostability:

-

Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze the sample by HPLC-MS/MS. A control sample should be protected from light.

-

Experimental Workflow Diagram

Caption: Workflow for this compound stability assessment.

Signaling Pathways Involving Ergothioneine

Ergothioneine's primary role as a cytoprotectant is executed through its potent antioxidant and anti-inflammatory activities, which involve modulation of several key signaling pathways.

The Keap1-Nrf2 Antioxidant Response Pathway

Ergothioneine can activate the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. In the presence of oxidative stress or ergothioneine, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various protective genes.

References

- 1. A Study on the Antioxidant Properties and Stability of Ergothioneine from Culinary-Medicinal Mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. biomedres.us [biomedres.us]

- 5. pharmoutsourcing.com [pharmoutsourcing.com]

- 6. ijrpp.com [ijrpp.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ema.europa.eu [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

Commercial Suppliers and Availability of Ergothioneine-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the availability of high-quality, isotopically labeled internal standards is critical for accurate bioanalytical studies. This technical guide provides an in-depth overview of the commercial suppliers, availability, and technical specifications of Ergothioneine-d3, a deuterated analog of the antioxidant ergothioneine. This guide also details relevant experimental protocols and key signaling pathways associated with ergothioneine's biological activity.

Commercial Availability and Technical Data

This compound is commercially available from several reputable suppliers of research chemicals and analytical standards. The primary use of this compound is as an internal standard in mass spectrometry-based quantification of natural ergothioneine in various biological matrices. While Ergothioneine-d9 is also commercially available and sometimes used for similar purposes, this guide focuses on the d3 variant. The following table summarizes the available information from key suppliers.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Isotopic Enrichment |

| MedchemExpress | This compound | HY-N1914S | 1356933-89-5 | C₉H₁₂D₃N₃O₂S | 232.32 | Purity data available on Certificate of Analysis | Data available on Certificate of Analysis |

| LGC Standards | L-(+)-Ergothioneine-d3 | TRC-E600001 | 1356933-89-5 | C₉H₁₂D₃N₃O₂S | 232.32 | >95% (HPLC) for d9 variant | Data available on Certificate of Analysis |

| Santa Cruz Biotechnology | L-(+)-Ergothioneine-d3 | sc-211113 | 1356933-89-5 | C₉H₁₂D₃N₃O₂S | 232.32 | Data available on Certificate of Analysis | Data available on Certificate of Analysis |

Note: Specific lot-to-lot data, including precise isotopic enrichment for this compound, should be confirmed by requesting the Certificate of Analysis from the respective supplier.

Experimental Protocols: Quantification of Ergothioneine using this compound Internal Standard

The primary application of this compound is as an internal standard for the accurate quantification of ergothioneine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from published research.[1][2]

Sample Preparation (Human Plasma)

-

Thaw Plasma Samples : Thaw frozen human plasma samples on ice.

-

Protein Precipitation : To 100 µL of plasma, add 400 µL of acetonitrile containing the this compound internal standard (final concentration typically 50-100 ng/mL).

-

Vortex and Centrifuge : Vortex the mixture vigorously for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection : Carefully collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) :

-

Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in acetonitrile.

-

Gradient : A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute ergothioneine, followed by a wash and re-equilibration step.

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS) :

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions :

-

Ergothioneine : m/z 230.1 → 127.1

-

This compound : m/z 233.1 → 130.1

-

-

Instrumentation : A triple quadrupole mass spectrometer is typically used for MRM experiments.

-

Quantification

-

A calibration curve is constructed by plotting the ratio of the peak area of the ergothioneine MRM transition to the peak area of the this compound internal standard MRM transition against a series of known ergothioneine concentrations.

-

The concentration of ergothioneine in the unknown plasma samples is then determined from this calibration curve.

Experimental workflow for Ergothioneine quantification.

Signaling Pathways of Ergothioneine

Ergothioneine is recognized for its potent antioxidant and cytoprotective effects, which are mediated through its interaction with several key cellular signaling pathways.[3][4] Its primary mechanism involves direct scavenging of reactive oxygen species (ROS) and modulation of pathways that control cellular stress responses.

Nrf2/ARE Antioxidant Response Pathway

A central mechanism of ergothioneine's protective action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[3][4] Under conditions of oxidative stress, ergothioneine promotes the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their increased expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which bolster the cell's antioxidant defenses.

Ergothioneine activates the Nrf2/ARE pathway.

Modulation of MAPK and NF-κB Signaling

Ergothioneine has also been shown to modulate inflammatory responses by influencing the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3] By reducing intracellular ROS levels, ergothioneine can inhibit the activation of stress-activated protein kinases (SAPKs) such as p38 and JNK, which are upstream activators of inflammatory transcription factors. Furthermore, ergothioneine can suppress the activation of NF-κB, a key regulator of pro-inflammatory gene expression, thereby attenuating the inflammatory cascade.

References

- 1. Simultaneous determination of ergothioneine, selenoneine, and their methylated metabolites in human blood using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of Ergothioneine in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ergothioneine and its congeners: anti-ageing mechanisms and pharmacophore biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Quality Landscape of Ergothioneine-d3: A Technical Guide to its Certificate of Analysis and Quality Control

For Immediate Release

This technical guide provides an in-depth overview of the essential quality control parameters and a representative Certificate of Analysis (CoA) for Ergothioneine-d3. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical quality attributes and analytical methodologies necessary to ensure the identity, purity, and stability of this isotopically labeled compound.

This compound, the deuterated form of the naturally occurring antioxidant L-Ergothioneine, serves as an invaluable internal standard for mass spectrometry-based quantification of ergothioneine in various biological matrices.[1] Its use necessitates stringent quality control to ensure accurate and reproducible experimental outcomes.

Representative Certificate of Analysis: this compound

The following table summarizes the typical specifications found on a Certificate of Analysis for high-quality this compound, compiled from publicly available data for ergothioneine and its deuterated analogs.[2][3][4]

| Parameter | Specification | Typical Value | Method of Analysis |

| Appearance | White to off-white powder | Conforms | Visual Inspection |

| Identity | Conforms to the structure of this compound | Conforms | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

| Purity (by HPLC) | ≥98.0% | 99.5% | High-Performance Liquid Chromatography |

| Isotopic Purity | ≥98% Deuterium incorporation | >99% | Mass Spectrometry |

| Loss on Drying | ≤2.0% | 0.5% | TGA or USP <731> |

| Residue on Ignition | ≤0.5% | 0.1% | USP <281> |

| Heavy Metals | ≤10 ppm | <10 ppm | ICP-MS or USP <232>/<233> |

| Residual Solvents | Meets USP <467> requirements | Conforms | Headspace Gas Chromatography (HS-GC) |

| Microbial Limits | TAMC: ≤1000 CFU/g, TYMC: ≤100 CFU/g, E. coli: Absent | Conforms | USP <61>/<62> |

In-Depth Quality Control Parameters and Experimental Protocols

Rigorous quality control testing is paramount to validate the suitability of this compound for its intended use. The following sections detail the experimental protocols for key quality control parameters.

Identification

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (Proton NMR): The sample is dissolved in a suitable deuterated solvent (e.g., D₂O). The spectrum is acquired on a 400 MHz or higher NMR spectrometer. The chemical shifts, signal integrations, and coupling constants are compared to a reference standard or theoretical values. The characteristic signals for the ergothioneine backbone should be present, with a marked reduction or absence of the signal corresponding to the three methyl groups on the trimethylammonium moiety, confirming deuterium incorporation.

-

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The spectrum is compared with that of a non-deuterated ergothioneine standard to ensure all carbon signals are present and correctly assigned.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule. The sample is introduced into the mass spectrometer via electrospray ionization (ESI) in positive ion mode. The observed monoisotopic mass should correspond to the calculated mass of the [M+H]⁺ ion of this compound (C₉H₁₂D₃N₃O₂S).

-

Purity

Objective: To determine the percentage of this compound in the sample and to identify and quantify any impurities.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system equipped with a UV detector is used.[5]

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically employed.[6]

-

Mobile Phase: A gradient elution is often used, starting with a high percentage of aqueous buffer (e.g., 0.1% formic acid in water) and increasing the proportion of organic solvent (e.g., acetonitrile or methanol).[6]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at approximately 254 nm.[5]

-

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Isotopic Purity

Objective: To determine the percentage of deuterium incorporation in the this compound molecule.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Instrumentation: An LC-MS system, preferably a high-resolution instrument like a Q-TOF or Orbitrap.

-

Chromatography: The same HPLC method as for purity analysis can be used to separate this compound from any non-deuterated ergothioneine or other impurities.

-

Mass Spectrometry: The mass spectrometer is operated in full scan mode to acquire the mass spectra of the eluting peak corresponding to ergothioneine. The relative intensities of the ion corresponding to this compound and any residual non-deuterated ergothioneine are used to calculate the isotopic purity.

Stability

Objective: To assess the stability of this compound under various conditions.

Methodology: Stability-Indicating HPLC Method

-

Samples of this compound are subjected to stress conditions such as elevated temperature, humidity, light exposure, and acidic/basic environments.[7][8]

-

At specified time points, the stressed samples are analyzed using a validated stability-indicating HPLC method. This method must be capable of separating the intact this compound from any potential degradation products.

-

The purity of the sample is determined at each time point, and any significant degradation is noted. Ergothioneine has been shown to have good thermal and pH stability.[9]

Visualizing Workflows and Pathways

To further elucidate the processes involved in quality control and the biological relevance of ergothioneine, the following diagrams are provided.

Caption: A flowchart illustrating the key stages in the quality control process for this compound.

Ergothioneine is known to play a role in cellular antioxidant defense and has been implicated in various signaling pathways.[10][11][12] Understanding these pathways is crucial for researchers utilizing this compound in biological studies.

Caption: A diagram showing the cellular uptake of ergothioneine and its role in antioxidant defense pathways.

This comprehensive guide provides a foundational understanding of the quality control parameters and analytical methodologies essential for the validation of this compound. Adherence to these rigorous standards is critical for ensuring the accuracy and reliability of research findings in the fields of drug metabolism, pharmacokinetics, and beyond.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biofingredients.com [biofingredients.com]

- 3. L-(+)-麦角硫因 | Sigma-Aldrich [sigmaaldrich.com]

- 4. selleckchem.com [selleckchem.com]

- 5. experts.umn.edu [experts.umn.edu]

- 6. On the Identification and Quantification of Ergothioneine and Lovastatin in Various Mushroom Species: Assets and Challenges of Different Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Study on the Antioxidant Properties and Stability of Ergothioneine from Culinary-Medicinal Mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

A Technical Guide to Understanding the Natural Abundance of Deuterium in Ergothioneine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergothioneine (EGT) is a naturally occurring sulfur-containing amino acid derivative of histidine, recognized for its potent antioxidant and cytoprotective properties.[1][2][3][4][5][6] Synthesized by fungi and certain bacteria, EGT is obtained by humans exclusively through dietary sources.[7][8][9] Its unique stability and the presence of a specific transporter in humans (SLC22A4) underscore its physiological significance.[5][6] While the biological functions of ergothioneine are a subject of ongoing research, an emerging area of interest lies in the isotopic composition of this molecule, specifically the natural abundance of deuterium.

The natural abundance of deuterium, the stable heavy isotope of hydrogen, is approximately 0.015% (150 ppm).[10][11] Variations in this abundance within biological molecules can provide insights into their biosynthetic pathways, geographical origins, and metabolic history. For a molecule like ergothioneine, understanding its natural deuteration pattern could offer novel perspectives for drug development, particularly in the context of creating deuterated drug analogues with potentially enhanced pharmacokinetic profiles (the "deuterium effect").

This technical guide provides a comprehensive overview of the current knowledge surrounding ergothioneine, its biosynthesis, and relevant signaling pathways. Crucially, it outlines the experimental methodologies that can be employed to determine the natural abundance of deuterium in ergothioneine, a research area that remains largely unexplored.

Quantitative Data: Ergothioneine Content in Various Sources

While specific data on the natural deuterium abundance in ergothioneine is not yet available in published literature, the overall concentration of ergothioneine in different dietary sources has been well-documented. This information is crucial for selecting appropriate starting materials for deuterium abundance analysis.

| Source Category | Specific Source | Ergothioneine Concentration (mg/g dry weight unless specified) | Reference |

| Mushrooms | Boletus edulis (King Bolete) | Up to 7.27 | [2] |

| Pleurotus genus (Oyster mushrooms) | 0.22 - 3.94 | [2] | |

| Lentinula, Grifola, Agrocybe genera | ~3 | [2] | |

| P. eryngii extract | 0.86 | [12] | |

| P. citrinopileatus extract | 3.73 | [12] | |

| Fermented Foods | Various | Varies depending on microbial species | [7] |

| Other | Spirulina | Relatively high amounts | [7] |

Biosynthesis of Ergothioneine: A Pathway for Deuterium Incorporation

The biosynthesis of ergothioneine is a key process to consider when investigating natural deuterium incorporation. The enzymatic steps and the precursor molecules will influence the final isotopic composition of ergothioneine. The primary pathway involves the conversion of L-histidine.[3][4]

In fungi, the biosynthesis is a three-step enzymatic process:

-

Hercynine formation: L-histidine is trimethylated by the enzyme Egt1, using S-adenosylmethionine (SAM) as the methyl donor, to form hercynine.

-

Sulfur addition: The same enzyme, Egt1, catalyzes the attachment of a cysteine sulfur to the C-2 position of the imidazole ring of hercynine, forming cysteinyl hercynylsulfoxide.

-

Final conversion: The enzyme Egt2 then catalyzes the final step to produce ergothioneine.[3]

In bacteria, the pathway is slightly different, utilizing four enzymatic reactions and γ-glutamylcysteine as the sulfur donor.[3]

The potential sites for deuterium incorporation are the non-exchangeable C-H bonds of the precursor L-histidine and the methyl groups transferred from SAM. The isotopic composition of the growth medium (water and nutrients) of the ergothioneine-producing organisms will directly influence the deuterium content of these precursors.

Caption: Fungal biosynthetic pathway of ergothioneine.

Signaling Pathways Influenced by Ergothioneine

Ergothioneine is known to modulate several key signaling pathways, primarily related to its antioxidant and anti-inflammatory functions. Understanding these pathways is critical for drug development professionals.

-

Nrf2/ARE Pathway: Ergothioneine can activate the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes.[1]

-

PI3K/Akt Pathway: It has been shown to activate the PI3K/Akt signaling cascade, which is involved in cell survival and protection against oxidative stress.[13]

-

NF-κB Pathway: Ergothioneine can inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines.[1][2]

-

Sirtuin Signaling: It interacts with sirtuin pathways (SIRT1 and SIRT6) to regulate aging and protect against endothelial senescence.[14]

-

mTOR/S6K1 Pathway: In neuronal cells, ergothioneine can induce differentiation through the activation of mTOR and S6K1 signaling.[15]

Caption: Key signaling pathways modulated by ergothioneine.

Experimental Protocols for Deuterium Abundance Analysis

Determining the natural abundance of deuterium in ergothioneine requires a combination of meticulous sample preparation and high-resolution analytical techniques.

Extraction and Purification of Ergothioneine

The first step is to obtain a highly pure sample of ergothioneine from a natural source. Mushrooms are an excellent starting material due to their high EGT content.

Protocol: Hot Water Extraction and Purification

This protocol is a composite of methods described in the literature.[12][16][17][18]

-

Sample Preparation: Freeze-dry fresh mushroom fruiting bodies and grind them into a fine powder.

-

Hot Water Extraction:

-

Mix the mushroom powder with deionized water (ratio of 1:20 to 1:30 w/v).

-

Heat the suspension to 70-90°C in a water bath with constant stirring for 30-60 minutes.

-

Centrifuge the mixture at high speed (e.g., 9500 x g) for 10-15 minutes to pellet the solid debris.

-

Collect the supernatant. Repeat the extraction process on the pellet multiple times and pool the supernatants.

-

-

Ultrafiltration:

-

Filter the pooled supernatant through a series of microfiltration (e.g., 0.45 µm) and ultrafiltration membranes (e.g., 1-30 kDa molecular weight cut-off) to remove proteins, polysaccharides, and other high molecular weight impurities.[17]

-

-

Chromatographic Purification:

-

Further purify the ultrafiltrate using column chromatography. A Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phase is effective for separating the polar ergothioneine molecule.[17]

-

Use a mobile phase of acetonitrile and water.

-

Collect the fractions containing ergothioneine, identified by a UV detector or by comparison to a standard.

-

-

Purity Confirmation:

-

Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The purity should be >99% for accurate isotopic analysis.

-

Analysis of Deuterium Abundance

a) Isotope Ratio Mass Spectrometry (IRMS)

IRMS is the gold standard for high-precision measurement of stable isotope ratios.

Protocol:

-

Sample Combustion: A small, precisely weighed amount of the purified ergothioneine is combusted at high temperature in an elemental analyzer (EA). This process converts the sample into simple gases (H₂, N₂, CO₂).

-

Gas Separation: The product gases are separated chromatographically.

-

Isotope Ratio Measurement: The hydrogen gas (H₂) is introduced into the mass spectrometer, which separates the ²H¹H and ¹H¹H isotopologues based on their mass-to-charge ratio.

-

Data Expression: The deuterium abundance is expressed in delta notation (δ²H) in parts per thousand (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard.

b) High-Resolution Mass Spectrometry (HRMS)

Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can resolve the isotopologues of ergothioneine, allowing for the determination of its deuterium content.

Protocol:

-

Sample Infusion: Introduce a solution of the purified ergothioneine into the mass spectrometer via direct infusion or liquid chromatography.

-

High-Resolution Mass Spectrum Acquisition: Acquire a high-resolution mass spectrum of the protonated molecule [M+H]⁺. The high resolving power will allow for the separation of the [M+H]⁺ peak from the [M+D+H]⁺ peak.

-

Isotopologue Ratio Calculation: The ratio of the peak intensities of the deuterated isotopologue to the monoisotopic peak provides a measure of the deuterium abundance.

c) Deuterium NMR Spectroscopy (²H-NMR)

While less sensitive than mass spectrometry for natural abundance studies, ²H-NMR can provide site-specific information about deuterium distribution within the ergothioneine molecule.[11]

Protocol:

-

Sample Preparation: Dissolve a high concentration of the purified ergothioneine in a non-deuterated solvent.

-

²H-NMR Spectrum Acquisition: Acquire the ²H-NMR spectrum on a high-field NMR spectrometer equipped with a deuterium probe. Long acquisition times will be necessary due to the low natural abundance of deuterium.[11][19]

-

Spectral Analysis: The chemical shifts in the ²H-NMR spectrum will correspond to the proton chemical shifts, identifying the positions of deuterium incorporation. The relative integrals of the peaks will indicate the relative deuterium abundance at each site.

Caption: Workflow for determining deuterium abundance in ergothioneine.

Conclusion and Future Directions

The natural abundance of deuterium in ergothioneine represents a novel and unexplored frontier in the study of this important biomolecule. While direct quantitative data is currently lacking, the methodologies outlined in this guide provide a clear path for researchers to undertake such investigations. By combining robust extraction and purification techniques with high-precision analytical methods like IRMS, HRMS, and ²H-NMR, it will be possible to determine both the bulk and site-specific deuterium content of ergothioneine from various natural sources.

For drug development professionals, this information could be invaluable. Understanding the natural isotopic landscape of ergothioneine can inform the strategic design of deuterated analogues with potentially improved metabolic stability and therapeutic efficacy. Furthermore, variations in deuterium content could serve as a novel biomarker for tracing the dietary intake and metabolism of ergothioneine in preclinical and clinical studies. The pursuit of this knowledge promises to deepen our understanding of ergothioneine's role in biology and unlock new opportunities for therapeutic innovation.

References

- 1. Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of Ergothioneine in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases [frontiersin.org]

- 3. Biosynthesis of ergothioneine: current state, achievements, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of ergothioneine: current state, achievements, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ergothioneine, recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ergothioneine: an underrecognised dietary micronutrient required for healthy ageing? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dietary sources and antioxidant effects of ergothioneine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuteronation and aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 12. Extraction of Ergothioneine from Pleurotus eryngii and P. citrinopileatus (Agaricomycetes) and Preparation of Its Product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Ergothioneine-induced neuronal differentiation is mediated through activation of S6K1 and neurotrophin 4/5-TrkB signaling in murine neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. CN104774182A - Extraction and purification method of ergothioneine - Google Patents [patents.google.com]

- 18. rroij.com [rroij.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Theoretical Mass and Isotopic Distribution of Ergothioneine-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical mass and isotopic distribution of the deuterated internal standard, Ergothioneine-d3. In mass spectrometry-based quantitative studies, understanding these fundamental properties is critical for accurate and reliable data. This document outlines the key mass spectrometric characteristics, experimental considerations, and logical workflows for the analysis of this important antioxidant.

Theoretical Mass and Isotopic Distribution

The accurate mass and isotopic pattern of a molecule are foundational to its identification and quantification via mass spectrometry. Ergothioneine is a naturally occurring amino acid with the chemical formula C₉H₁₅N₃O₂S.[1] For quantitative bioanalysis, a stable isotope-labeled internal standard, such as Ergothioneine-d9, is commonly employed to correct for matrix effects and variations in instrument response.[2][3] While the user requested information on this compound, the most commonly cited and commercially available deuterated form is Ergothioneine-d9, where the nine hydrogens of the trimethylamine group are replaced with deuterium. This guide will proceed with the analysis of Ergothioneine-d9, as it is the most relevant standard for researchers.

Data Presentation

The following tables summarize the key mass-related data for both native Ergothioneine and Ergothioneine-d9.

Table 1: Theoretical Mass Properties of Ergothioneine and Ergothioneine-d9

| Property | Ergothioneine | Ergothioneine-d9 |

| Chemical Formula | C₉H₁₅N₃O₂S | C₉H₆D₉N₃O₂S[4] |

| Monoisotopic Mass (Da) | 229.0885 | 238.1450[5][6] |

| Molecular Weight ( g/mol ) | 229.30 | 238.36[5] |

Table 2: Theoretical Isotopic Distribution

The isotopic distribution is calculated based on the natural abundance of isotopes for each element in the molecular formula. The table below shows the expected relative abundances of the most significant isotopologues.

| Isotopologue | Ergothioneine (Relative Abundance %) | Ergothioneine-d9 (Relative Abundance %) |

| M | 100.00 | 100.00 |

| M+1 | 11.08 | 11.23 |

| M+2 | 5.43 | 5.58 |

Note: These values are theoretical and may vary slightly in experimental measurements.

Experimental Protocols for LC-MS/MS Analysis

The quantification of ergothioneine in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation from Human Plasma

A simple and effective method for preparing plasma samples involves protein precipitation.[3]

-

Aliquoting: Transfer 100 µL of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a known concentration of Ergothioneine-d9 internal standard solution to the plasma sample.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Liquid Chromatography

A common approach for the separation of the polar ergothioneine molecule is Hydrophilic Interaction Liquid Chromatography (HILIC).

-

Column: Waters CORTECS UPLC HILIC column.[7]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent and gradually increasing the aqueous phase to elute the analyte.

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Collision Energy: Optimized for the specific instrument and transition to achieve maximum signal intensity.

Visualizations

The following diagrams illustrate the logical workflow for determining the theoretical mass and a typical experimental workflow for LC-MS/MS analysis.

References

- 1. Ergothioneine | C9H15N3O2S | CID 5351619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of L-ergothioneine in human plasma and erythrocytes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Ergothioneine-d9 | C9H15N3O2S | CID 162642205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-(+)-Ergothioneine-d9 | C9H15N3O2S | CID 71316406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Ergothioneine using Ergothioneine-d3 as an Internal Standard by LC-MS/MS

Introduction

Ergothioneine (EGT) is a naturally occurring amino acid and thiol derivative of histidine, found in various dietary sources, particularly in mushrooms. It is recognized for its potent antioxidant and cytoprotective properties. Due to its potential role in human health and disease, there is a growing interest in the accurate quantification of ergothioneine in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This document provides a detailed protocol for the quantification of ergothioneine in human plasma using Ergothioneine-d3 as an internal standard.

Principle of the Method

This method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This compound, which co-elutes with the analyte, serves as the internal standard to ensure accurate quantification.

Materials and Reagents

-

Ergothioneine (≥98% purity)

-

This compound (≥98% purity, isotope purity ≥99%)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (≥98% purity)

-

Human plasma (K2-EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Experimental Protocols

Preparation of Stock and Working Solutions

-

Ergothioneine Stock Solution (1 mg/mL): Accurately weigh 10 mg of ergothioneine and dissolve it in 10 mL of LC-MS grade water.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade water.

-

Ergothioneine Working Solutions: Prepare a series of working solutions by serially diluting the ergothioneine stock solution with LC-MS grade water to create calibration standards.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with LC-MS grade water.

Sample Preparation

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

-

Add 10 µL of the 1 µg/mL this compound internal standard working solution.

-

Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

Liquid Chromatography (LC) System:

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B for 1 min, 5-95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and equilibrate for 1.9 min |

Mass Spectrometry (MS) System:

| Parameter | Value |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

| Curtain Gas (CUR) | 35 psi |

| Collision Gas (CAD) | Medium |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ergothioneine | 230.1 | 127.1 |

| This compound | 233.1 | 127.1 |

Note: The exact MRM transition for this compound should be optimized by direct infusion of the standard. The product ion is expected to be the same as the unlabeled compound.

Data Presentation

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of ergothioneine to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

Table 1: Representative Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy | 85 - 115% |

| Precision (CV%) | < 15% |

Method Validation Summary

The method should be validated according to regulatory guidelines. The following tables summarize typical acceptance criteria and representative data.

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (CV%) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (CV%) (n=18) | Inter-day Accuracy (%) (n=18) |

| LLOQ | 1 | < 20 | 80 - 120 | < 20 | 80 - 120 |

| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 3 | 85 - 115 | 85 - 115 |

| High | 800 | 85 - 115 | 85 - 115 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of ergothioneine.

Ergothioneine Biosynthesis and Transport

Ergothioneine is synthesized by fungi and certain bacteria from the amino acids histidine, cysteine, and methionine.[3][4] In humans, ergothioneine is obtained from the diet and is taken up by the specific transporter OCTN1 (Organic Cation Transporter Novel Type 1), encoded by the SLC22A4 gene.[5][6]

Caption: Ergothioneine biosynthesis and transport pathway in humans.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of ergothioneine in human plasma using this compound as an internal standard. The protocol is sensitive, specific, and accurate, making it suitable for various research applications, including pharmacokinetic studies, clinical research, and nutritional science. The use of a stable isotope-labeled internal standard ensures the reliability of the results by compensating for potential analytical variabilities.

References

- 1. researchgate.net [researchgate.net]

- 2. Physiological Roles of Carnitine/Organic Cation Transporter OCTN1/SLC22A4 in Neural Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of ergothioneine: current state, achievements, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 5. Impairment of the carnitine/organic cation transporter 1-ergothioneine axis is mediated by intestinal transporter dysfunction in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Development of a Validated LC-MS/MS Method for the Quantification of Ergothioneine Using Ergothioneine-d3

Application Note and Protocol

Introduction

Ergothioneine (EGT) is a naturally occurring sulfur-containing amino acid derived from histidine. It exhibits potent antioxidant and cytoprotective properties, accumulating in tissues subjected to high levels of oxidative stress.[1][2] Due to its potential role in preventing chronic diseases associated with inflammation and aging, there is a growing interest in the accurate quantification of ergothioneine in various biological matrices.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity, selectivity, and throughput.[4]

This application note describes a robust and validated isotope-dilution LC-MS/MS method for the quantitative analysis of ergothioneine in biological samples, utilizing Ergothioneine-d3 as an internal standard (IS). The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[3][5] The protocol provided is intended for researchers, scientists, and drug development professionals requiring a reliable method for ergothioneine quantification.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for ergothioneine quantification using a deuterated internal standard.

| Parameter | Performance Metric |

| Linearity (r²) | ≥ 0.999[6][7] |

| Linear Range | 5 - 200 ng/mL[7] |

| Limit of Detection (LOD) | 25 - 50 µg/kg[7] |

| Limit of Quantification (LOQ) | 50 - 100 µg/kg[7] |

| Intra-day Precision (%RSD) | 0.84% - 2.08%[7] |

| Inter-day Precision (%RSD) | 1.3% - 5.7%[6] |

| Accuracy (% Recovery) | 85.3% - 96.2%[7] |

| Recovery | 99.2% - 100.8%[6] |

Experimental Protocols

Materials and Reagents

-

Ergothioneine analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, whole blood, tissue homogenate)

Sample Preparation: Protein Precipitation

-

Thaw biological samples on ice.

-

To 100 µL of sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[6]

-

Vortex the mixture for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an LC autosampler vial.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

-

Column: HILIC column (e.g., Waters CORTECS UPLC HILIC, 2.1 x 100 mm, 1.6 µm) is recommended for good retention and peak shape.[7] Alternatively, a C18 column can be used.[4][6]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 95% B

-

1-5 min: 95% to 50% B

-

5-5.1 min: 50% to 95% B

-

5.1-8 min: 95% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min[7]

-

Column Temperature: 40°C[7]

-

Injection Volume: 2 µL[7]

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive[7]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Ergothioneine: m/z 230 > 127[6]

-

This compound: m/z 233 > 130 (Note: The exact transition for this compound should be optimized by direct infusion)

-

-

Spray Voltage: 5500 V[7]

-

Ion Source Temperature: 500°C[7]

-

Collision Gas: Argon

-

Instrument-specific parameters such as cone voltage, collision energy, and gas flows should be optimized for maximum signal intensity.

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for Ergothioneine quantification.

Ergothioneine Biosynthesis Pathway

Caption: Simplified Ergothioneine biosynthesis pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification and Distribution of the Dietary Antioxidant Ergothioneine in Humans and Animal Models Combining NMR, RANSY, and MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of ergothioneine, selenoneine, and their methylated metabolites in human blood using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application of Ergothioneine-d3 in Metabolomics Research: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ergothioneine-d3 as an internal standard in the quantitative analysis of ergothioneine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Ergothioneine, a naturally occurring sulfur-containing amino acid, is gaining significant attention in metabolomics research due to its potent antioxidant properties and potential roles in various physiological and pathological processes. Accurate quantification of endogenous ergothioneine is crucial for understanding its pharmacokinetics, biodistribution, and clinical relevance. The use of a stable isotope-labeled internal standard like this compound is essential for achieving high accuracy and precision in LC-MS/MS-based quantification.

Introduction to Ergothioneine and the Role of this compound

Ergothioneine (EGT) is a unique thiol-containing amino acid derived from histidine.[1] Humans and other animals cannot synthesize ergothioneine and must acquire it through their diet, with mushrooms being a particularly rich source.[1] It accumulates in tissues and cells, especially those subjected to high levels of oxidative stress, such as erythrocytes, bone marrow, and the liver.[2] Growing evidence suggests that ergothioneine plays a protective role against a variety of diseases associated with inflammation and oxidative damage.[2]

In metabolomics studies, accurate and precise quantification of endogenous metabolites is paramount. LC-MS/MS is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, matrix effects and variations in sample preparation and instrument response can introduce inaccuracies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for correcting these variations. This compound has the same chemical properties and chromatographic behavior as endogenous ergothioneine but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for reliable normalization of the analytical signal, leading to highly accurate and reproducible quantification. While some studies have utilized Ergothioneine-d9, the principles and methodologies described herein are directly applicable.[3][4]

Ergothioneine Biosynthesis Pathway

Ergothioneine is synthesized by certain fungi and bacteria from the amino acids histidine and cysteine. The biosynthetic pathway involves a series of enzymatic reactions, starting with the methylation of histidine. Understanding this pathway is crucial for studies investigating the microbial production of ergothioneine and its metabolism.

Caption: Biosynthetic pathway of ergothioneine from L-histidine and L-cysteine.

Quantitative Analysis of Ergothioneine using this compound and LC-MS/MS

This section provides a detailed protocol for the quantification of ergothioneine in human plasma and erythrocytes. The methodology can be adapted for other biological matrices with appropriate validation.

Experimental Workflow

The overall experimental workflow for the quantification of ergothioneine using this compound as an internal standard is depicted below.

Caption: General experimental workflow for ergothioneine quantification.

Materials and Reagents

-

Ergothioneine (analytical standard)

-

This compound (or Ergothioneine-d9)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma, erythrocytes)

Protocol for Sample Preparation (Human Plasma)

-

Thaw frozen plasma samples on ice.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected endogenous levels, e.g., 50 ng/mL).

-

Add 400 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.[4][5]

-

Vortex the mixture for 30 seconds.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[6]

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[3]

-

Carefully transfer the supernatant to a new tube.

-

Dry the supernatant under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% acetonitrile with 0.1% formic acid).[7]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize typical LC-MS/MS parameters for the analysis of ergothioneine. These parameters should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Conditions |

| Column | Waters CORTECS UPLC HILIC (2.1 x 100 mm, 1.6 µm)[7][8] or Alltime C18 (150 mm × 2.1 mm, 5 µm)[4] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 85% Acetonitrile with 0.1% Formic acid[7][9] |

| Flow Rate | 0.4 mL/min[7] |

| Column Temperature | 40°C[7] |

| Injection Volume | 2-10 µL[7] |

| Gradient | Isocratic or gradient elution can be used depending on the column and sample complexity. For HILIC, an isocratic elution with 85% B is often suitable.[7] For C18, a gradient may be necessary.[4] |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| Scan Type | Multiple Reaction Monitoring (MRM)[4] |

| Spray Voltage | ~5500 V[7] |

| Ion Source Temperature | ~500°C[7] |

| Curtain Gas (CUR) | ~40 psi[7] |

| Nebulizer Gas (GS1) | ~35 psi[7] |

| Auxiliary Gas (GS2) | ~70 psi[7] |

| Collision Gas (CAD) | Medium[7] |

Table 3: MRM Transitions for Ergothioneine and Ergothioneine-d9

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| Ergothioneine | 230.1 | 127.1 | Optimized for instrument | Optimized for instrument |

| Ergothioneine-d9 | 239.1 | 127.1 | Optimized for instrument | Optimized for instrument |

Note: The MRM transition for Ergothioneine-d9 is based on a published method.[4] The specific transitions for this compound would be a precursor ion of m/z 233.1, with the product ion also being m/z 127.1, but this should be confirmed experimentally.

Calibration Curve and Quantification

Prepare a series of calibration standards by spiking known concentrations of ergothioneine into a surrogate matrix (e.g., charcoal-stripped plasma or a buffer solution) containing a fixed concentration of this compound. The concentration range should encompass the expected levels of ergothioneine in the samples. A typical calibration range is 5-200 ng/mL or 10-10,000 ng/mL.[4][7]

Plot the peak area ratio of ergothioneine to this compound against the concentration of ergothioneine. A linear regression with a weighting factor of 1/x or 1/x² is typically used to generate the calibration curve. The concentration of ergothioneine in the unknown samples is then calculated from this curve.

Method Validation Parameters

A robust LC-MS/MS method for ergothioneine quantification should be validated for linearity, sensitivity, accuracy, precision, and recovery. The following table summarizes typical performance data from published methods.

Table 4: Summary of Method Validation Data

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.999 | [7][8][9] |

| Limit of Detection (LOD) | 25-50 µg/kg (in cosmetics) | [7][8] |

| Limit of Quantification (LOQ) | 50-100 µg/kg (in cosmetics) | [7][8][9] |

| Intra-day Precision (%RSD) | 0.9 - 3.9% | [4] |

| Inter-day Precision (%RSD) | 1.3 - 5.7% | [4] |

| Accuracy (% Recovery) | 85.3 - 96.2% | [7][8] |

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly accurate, precise, and reliable method for the quantification of ergothioneine in various biological matrices. This approach is essential for advancing our understanding of the role of this important antioxidant in health and disease. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals in the field of metabolomics.

References

- 1. A convenient spectrophotometric assay for the determination of l-ergothioneine in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ergothioneine, recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quantification of L-ergothioneine in human plasma and erythrocytes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasma L-Ergothioneine Measurement by High-Performance Liquid Chromatography and Capillary Electrophoresis after a Pre-Column Derivatization with 5-Iodoacetamidofluorescein (5-IAF) and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Distribution of the Dietary Antioxidant Ergothioneine in Humans and Animal Models Combining NMR, RANSY, and MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Using Ergothioneine-d3 in Cell Culture Experiments

Application Notes

Ergothioneine (EGT) is a naturally occurring amino acid derivative with potent antioxidant and cytoprotective properties.[1][2][3] Its deuterated form, Ergothioneine-d3 (EGT-d3), serves as a valuable tool for researchers in cell culture experiments, primarily for tracing and quantifying its uptake, metabolism, and mechanism of action using mass spectrometry.[4] While EGT-d3 is chemically and biologically similar to its non-labeled counterpart, the deuterium labeling allows for its distinction from endogenous EGT, enabling precise tracking within cellular systems.

This document provides a comprehensive protocol for the application of this compound in cell culture experiments, targeting researchers, scientists, and drug development professionals. The protocols outlined below are designed to investigate the antioxidant and signaling effects of EGT-d3.

Key Signaling Pathways Influenced by Ergothioneine:

Ergothioneine has been shown to modulate several key signaling pathways involved in cellular stress response, inflammation, and survival. Understanding these pathways is crucial for designing experiments and interpreting results.

-

Nrf2/ARE Pathway: EGT is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][5][6][7][8][9][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, collectively known as the antioxidant response element (ARE).

-

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling cascade is a critical regulator of cell survival, proliferation, and metabolism. EGT has been demonstrated to activate this pathway, contributing to its cytoprotective effects.[5][6][11]

-

NF-κB Pathway: Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key regulator of the inflammatory response. EGT has been shown to suppress NF-κB activation, thereby exerting anti-inflammatory effects.[12][13][14]

-

GSK-3β Pathway: Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase involved in various cellular processes, including metabolism, cell fate, and inflammation. EGT has been found to inactivate GSK-3β, which can contribute to its neuroprotective and anti-inflammatory activities.[1][15][16]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on Ergothioneine. These values can serve as a reference for determining appropriate concentrations of this compound in your experiments.

Table 1: Effective Concentrations of Ergothioneine in Cell Culture

| Cell Line | Application | Effective Concentration Range | Incubation Time | Reference |

| Porcine Oocytes | In vitro maturation | 10 µM - 100 µM | 44 hours | [2][7] |

| Bovine Embryos | In vitro culture | 0.05 mM - 1 mM | 7-8 days | [17] |

| Human Dermal Fibroblasts (HSF) | Protection against UVA-induced damage | 0.125 µM - 0.5 µM | 1 - 8 hours | [8] |

| Human Keratinocytes (HaCaT) | Protection against UVA-induced damage | 500 nM | 24 hours | [18] |

| PC12 Cells | Protection against H2O2-induced damage | 0.25 mM - 1 mM | 23 hours | [19] |

| hCMEC/D3 (Human Brain Endothelial Cells) | Protection against 7-Ketocholesterol damage | 1 mM | 1 hour pre-incubation | [20] |

Table 2: Reported IC50 Values for Various Compounds (for comparative purposes)

| Compound | Cell Line | IC50 Value | Reference |

| Compound 1 | HCT116 | 22.4 µM | [21] |

| Compound 2 | HCT116 | 0.34 µM | [21] |

| Trolox | DPPH Assay | 95.81 ± 1.01 µM | [21] |

| Trolox | ABTS Assay | > 20 µM | [21] |

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

This protocol provides a general workflow for treating adherent cell cultures with this compound to assess its biological activity.

Materials:

-

This compound (EGT-d3) powder

-

Sterile, nuclease-free water or appropriate solvent (e.g., DMSO, though EGT is water-soluble)

-

Complete cell culture medium appropriate for the cell line

-

Adherent cells of interest

-

Sterile serological pipettes and pipette tips

-

Cell culture plates (e.g., 6-well, 24-well, or 96-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Stock Solution Preparation:

-

Aseptically prepare a stock solution of EGT-d3 (e.g., 10 mM or 100 mM) by dissolving the powder in sterile, nuclease-free water.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed the cells of interest into the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase and have not reached confluency at the time of harvesting.

-

Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

-

-

Treatment with this compound:

-

The following day, remove the existing culture medium.

-

Prepare fresh complete culture medium containing the desired final concentrations of EGT-d3 by diluting the stock solution. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).

-

Add the EGT-d3 containing medium to the cells. Include a vehicle control (medium with the same amount of solvent used for the stock solution, if any).

-

For experiments involving a stressor (e.g., H2O2, UV radiation), a pre-incubation with EGT-d3 for a specific period (e.g., 1 to 24 hours) before applying the stressor is often performed.

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay and endpoint being measured.

-

-

Downstream Analysis:

-

After incubation, harvest the cells for downstream analysis, such as:

-

Cell Viability Assays (MTT, MTS, etc.)

-

Western Blotting for protein expression and phosphorylation status of signaling pathway components.

-

Quantitative PCR (qPCR) for gene expression analysis of target genes.

-

Immunofluorescence for localization of proteins.

-

LC-MS/MS Analysis for quantifying the uptake and metabolism of EGT-d3.

-

-

Protocol 2: Nrf2 Activation Assay

This protocol details a method to assess the activation of the Nrf2 pathway by this compound.

Materials:

-

Cells treated with EGT-d3 as described in Protocol 1.

-

Nuclear and cytoplasmic extraction kit.

-

Protein assay kit (e.g., BCA or Bradford).

-

SDS-PAGE gels and Western blot apparatus.

-

Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).

-

Secondary antibodies (HRP-conjugated).

-

Chemiluminescence substrate.

-

ARE-luciferase reporter construct (for reporter assays).

-

Transfection reagent.

-

Luciferase assay system.

Procedure:

A. Nrf2 Nuclear Translocation (Western Blot):

-

Following treatment with EGT-d3, wash the cells with ice-cold PBS.

-

Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit according to the manufacturer's instructions.

-

Determine the protein concentration of each fraction.

-

Perform SDS-PAGE and Western blotting with the nuclear and cytoplasmic extracts.

-